3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-iodopyridine with thiadiazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Pd-mediated alkynylation of N-(3-iodopyridin-2-yl)sulfonamide in the presence of 2-aminoethanol as a base facilitates the reaction to proceed via a coupling-cyclization sequence in a single-pot .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other metal-catalyzed processes are likely to be employed due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Pd/C–Cu catalyzed alkynylation mentioned earlier.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
2-Aminoethanol: Acts as a base in certain reactions.
Copper Catalysts: Often used in conjunction with palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Pd-mediated alkynylation can produce 2-substituted-7-azaindole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of sirtuins.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to inhibit sirtuins, which are proteins involved in cellular regulation . The compound’s structure allows it to interact with the active sites of these proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaindole: A bioisostere of indole or purine moiety, integral to many bioactive molecules.
Variolin B: An indole-based compound with significant biological activity.
Uniqueness
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combination of iodine, pyridine, and thiadiazole moieties, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a pharmacological agent highlight its significance in scientific research.
Eigenschaften
CAS-Nummer |
1179361-63-7 |
---|---|
Molekularformel |
C7H5IN4S |
Molekulargewicht |
304.11 g/mol |
IUPAC-Name |
3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI-Schlüssel |
HTNMBTQDAFHMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.